molecular formula C17H19N2O5P B11398913 Dimethyl {2-(furan-2-yl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(furan-2-yl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11398913
M. Wt: 362.32 g/mol
InChI Key: FOBBPNYMGBJBLV-UHFFFAOYSA-N
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Description

DIMETHYL [2-(FURAN-2-YL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that features a furan ring, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL [2-(FURAN-2-YL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multiple steps, starting with the preparation of the furan and oxazole rings. The furan ring can be synthesized through the catalytic transformation of biomass-derived compounds such as 5-hydroxymethylfurfural . The oxazole ring is often formed through cyclization reactions involving amino acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This might include the use of continuous flow reactors and advanced catalytic systems to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL [2-(FURAN-2-YL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce oxazolidines.

Scientific Research Applications

DIMETHYL [2-(FURAN-2-YL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL [2-(FURAN-2-YL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, interfering with metabolic pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19N2O5P

Molecular Weight

362.32 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C17H19N2O5P/c1-12-6-8-13(9-7-12)11-18-16-17(25(20,21-2)22-3)19-15(24-16)14-5-4-10-23-14/h4-10,18H,11H2,1-3H3

InChI Key

FOBBPNYMGBJBLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)P(=O)(OC)OC

Origin of Product

United States

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